molecular formula C16H24BBrN2O4 B8097571 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester

2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester

Cat. No.: B8097571
M. Wt: 399.1 g/mol
InChI Key: HLOADOOWPUHVNI-UHFFFAOYSA-N
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Description

2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester is a pyridine-based organoboron compound with three key substituents:

  • Boc-protected amino group at position 2 (N-Boc ensures stability during synthetic processes).
  • Bromo at position 3 (serves as a leaving group for cross-coupling reactions).
  • Boronic acid pinacol ester at position 5 (enhances stability and reactivity in Suzuki-Miyaura couplings).

This compound is pivotal in pharmaceutical and materials chemistry, enabling sequential functionalization via palladium-catalyzed cross-coupling reactions. Its structure allows orthogonal reactivity: the bromo group can undergo substitution, while the boronic ester facilitates aryl-aryl bond formation .

Properties

IUPAC Name

tert-butyl N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-11(18)8-10(9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOADOOWPUHVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester typically involves several key steps:

    Bromination: The starting material, 2-amino-3-pyridine, undergoes bromination to introduce a bromine atom at the 3-position.

    Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form the boronic acid pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Including amines, thiols, and alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acids or esters.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester typically involves:

  • Protection of Amino Groups : Utilizing tert-butoxycarbonyl (Boc) anhydride to protect the amino groups.
  • Borylation : The protected pyridine derivative undergoes borylation using a boronic acid derivative in the presence of a palladium catalyst.
  • Formation of Pinacol Ester : The reaction conditions are optimized to yield the desired pinacol ester.

Organic Synthesis

The compound is primarily utilized as a building block in the synthesis of complex organic molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are foundational in constructing various organic frameworks.

Medicinal Chemistry

Research indicates that compounds containing boronic acids often exhibit significant biological activity, including enzyme inhibition properties against proteases and kinases. The di-Boc amino group may enhance cell permeability, making this compound a candidate for further pharmacological studies.

Case Study: Cancer Therapy
In studies involving inhibitors of the PI3K/Akt/mTOR signaling pathway, compounds derived from similar boronic esters have shown promising results in inhibiting tumor growth and enhancing anti-tumor efficacy when combined with other therapeutic agents . For instance, BKM120, a derivative related to this compound, demonstrated effective inhibition of Akt phosphorylation in cancer models.

Development of Boron-Containing Drugs

The unique properties of boronic acids allow them to interact with biological targets through reversible covalent bonding with diols and other nucleophiles. This characteristic is particularly useful in drug design, where boron-containing compounds are being explored for their potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc-protected amino group ensures selectivity and prevents side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester with structurally analogous pyridine and heterocyclic boronic esters:

Compound Substituents CAS Number Reactivity Notes Reference
2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester 2-Boc-NH₂, 3-Br, 5-Bpin Not explicitly listed Dual reactivity: Suzuki coupling (Bpin) and Buchwald-Hartwig (Br) .
3-(Boc-amino)pyridine-5-boronic acid pinacol ester 3-Boc-NH₂, 5-Bpin AS36728 () Single coupling site (Bpin); Boc group reduces steric hindrance compared to bromo.
2-Bromopyridine-5-boronic acid pinacol ester 2-Br, 5-Bpin 214360-62-0 Limited to Suzuki coupling at Bpin; bromo at 2 may hinder cross-coupling efficiency.
5-Bromo-3-pyridineboronic acid pinacol ester 3-Br, 5-Bpin 865186-94-3 Bromo at 5 limits sequential functionalization; Bpin at 3 alters regioselectivity.
2-Methoxy-5-Bpin-3-aminopyridine 2-OMe, 3-NH₂, 5-Bpin 893440-50-0 Free amino group enables further derivatization but requires protection in acidic conditions.
[2-(N-Boc)pyrimidin-5-yl]boronic acid pinacol ester Pyrimidine core, 2-Boc-NH₂, 5-Bpin Not listed Electron-deficient pyrimidine core accelerates coupling but reduces solubility.

Key Findings :

Substituent Position Effects: Bromo at position 3 (vs. 2 or 5) in the target compound minimizes steric clashes during coupling, enabling efficient Suzuki reactions . Boc protection at position 2 stabilizes the amino group without hindering boronic ester reactivity, unlike unprotected analogs (e.g., 2-aminopyridine-5-boronic acid pinacol ester, CAS 827614-64-2) .

Reactivity in Cross-Couplings: The bromo group in 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester allows for sequential functionalization, a unique advantage over mono-reactive analogs like 3-(Boc-amino)pyridine-5-boronic acid pinacol ester . Comparatively, 2-bromopyridine-5-boronic acid pinacol ester (CAS 214360-62-0) lacks the Boc group, making it unsuitable for amino-directed coupling strategies .

Stability and Handling: The Boc group enhances stability under basic conditions, contrasting with compounds like 2-hydroxy-5-Bpin-pyridine (CAS 1054483-78-1), which require inert atmospheres due to phenolic oxidation . Boronic esters with electron-withdrawing groups (e.g., 4-nitrophenylboronic acid pinacol ester) exhibit faster oxidation rates in H₂O₂, while the Boc and bromo substituents in the target compound confer moderate stability .

Biological Activity

2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Molecular Structure : The compound features a pyridine ring substituted with a bromo group and a boronic acid moiety protected by a pinacol ester. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility.

Molecular Weight : 320.2 g/mol
Purity : 98% .

The biological activity of 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with active site residues. This property is particularly useful in developing inhibitors for proteasomes, which play crucial roles in cellular regulation.
  • Antimicrobial Activity : Boronic acid derivatives have shown promise as antimicrobial agents. The ability to inhibit β-lactamases, enzymes that confer antibiotic resistance, has been a focal point in research. Studies have indicated that compounds similar to 2-Bocamino-3-bromo-pyridine-5-boronic acid exhibit significant inhibitory effects against various bacterial strains .

Antimicrobial Properties

Research has demonstrated that boron-containing compounds can effectively combat antibiotic-resistant bacteria. A study highlighted the synthesis of triazole-functionalized derivatives that showed significant inhibition against extended-spectrum β-lactamases (ESBLs), suggesting that similar mechanisms may be applicable to 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester .

Anticancer Activity

Boronic acids have been explored for their potential in cancer therapy, particularly due to their ability to interfere with cellular signaling pathways. A notable case study involved the development of bortezomib, a boron-containing proteasome inhibitor used in treating multiple myeloma, showcasing the therapeutic potential of boronic acid derivatives .

Case Studies

Study Findings Implications
Adams et al. (1998)Demonstrated the efficacy of bortezomib as a proteasome inhibitorEstablished a precedent for using boron-containing compounds in cancer therapy
Recent Research (2022)Investigated triazole-substituted boronic acids against ESBLsSuggested potential applications in combating antibiotic resistance

Synthesis and Applications

The synthesis of 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester typically involves the following steps:

  • Formation of Boronic Ester : The reaction between pyridine derivatives and boron reagents under controlled conditions.
  • Protection Strategies : Use of Boc protection to enhance stability during reactions.
  • Final Esterification : Conversion to pinacol ester form to improve solubility and bioavailability.

This compound's applications extend beyond antibacterial and anticancer properties; it is also being explored for use in material science and as a building block for complex organic synthesis.

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